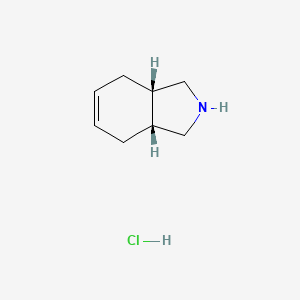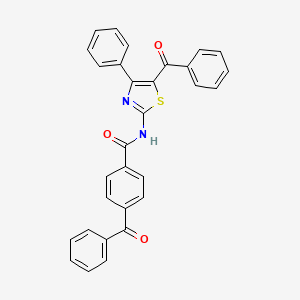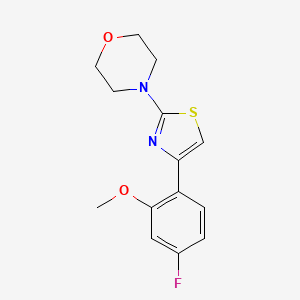
Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 is not fully understood. However, it has been suggested that the compound may exert its antiproliferative activity by inhibiting the activity of certain enzymes that are involved in cell division. It has also been suggested that the compound may exert its antifungal activity by disrupting the cell membrane of the fungi.
Biochemical and Physiological Effects
Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of fungal cells by disrupting their cell membrane.
Advantages and Limitations for Lab Experiments
One of the major advantages of Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 is its potential applications in the field of medicinal chemistry. However, one of the major limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1. One of the major future directions is to further investigate its potential applications in the field of cancer treatment. Another future direction is to investigate its potential applications in the field of fungal infections. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods for its production.
Conclusion
In conclusion, Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis process and potential applications in the field of medicinal chemistry make it an interesting compound for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for its production.
Synthesis Methods
The synthesis of Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 is a complex process that involves several steps. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with thiourea to form 4-fluorobenzylthiourea. This compound is then reacted with 2,5-dimethoxytetrahydrofuran to form Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1.
Scientific Research Applications
Coc1=CC(F)=CC=C1C1=csc(N2ccocc2)=N1 has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer treatment. It has also been found to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.
properties
IUPAC Name |
4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-18-13-8-10(15)2-3-11(13)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSSVHAUFVXKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CSC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

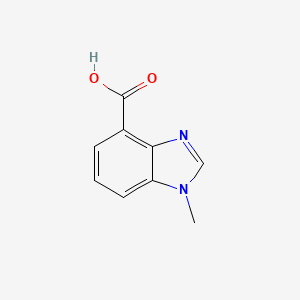
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)
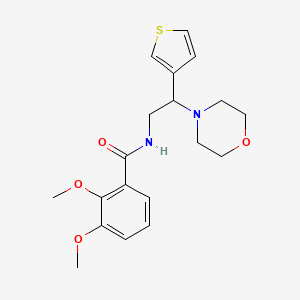
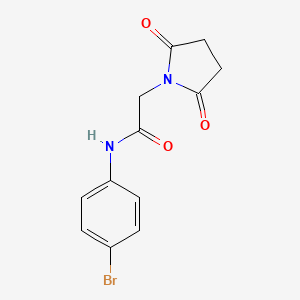
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)

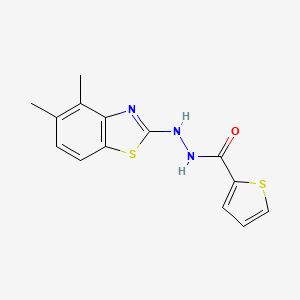
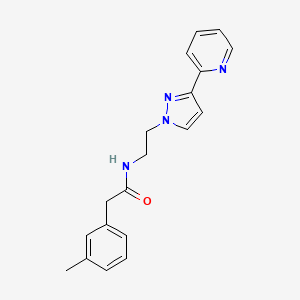
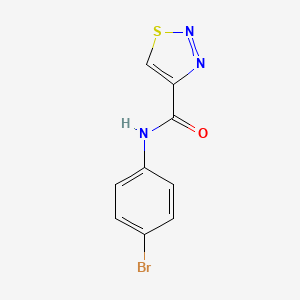
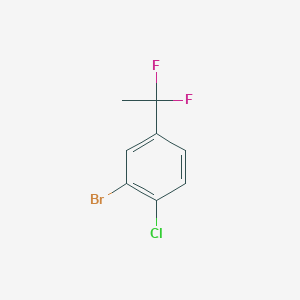
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)
